molecular formula C12H16O B6228390 {6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanol CAS No. 86088-41-7

{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanol

Cat. No.: B6228390
CAS No.: 86088-41-7
M. Wt: 176.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl}methanol is an organic compound with the molecular formula C12H16O

Properties

CAS No.

86088-41-7

Molecular Formula

C12H16O

Molecular Weight

176.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl}methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of {6,7,8,9-tetrahydro-5H-benzo7annulen-5-one} using sodium borohydride (NaBH4) in a suitable solvent such as ethanol or methanol . The reaction is usually carried out at room temperature and yields the desired alcohol product.

Industrial Production Methods

While specific industrial production methods for {6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl}methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger quantities of reagents, and employing continuous flow reactors to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

{6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: SOCl2 in the presence of a base such as pyridine at room temperature.

Major Products Formed

    Oxidation: {6,7,8,9-tetrahydro-5H-benzoannulen-5-one}

    Reduction: {6,7,8,9-tetrahydro-5H-benzoannulene}

    Substitution: {6,7,8,9-tetrahydro-5H-benzoannulen-5-yl}chloride

Scientific Research Applications

{6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl}methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities with biological targets.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl}methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • {6,7,8,9-tetrahydro-5H-benzo7annulen-5-one}
  • {6,7,8,9-tetrahydro-5H-benzo7annulen-7-yl}methanol
  • {6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl}chloride

Uniqueness

{6,7,8,9-tetrahydro-5H-benzo7annulen-5-yl}methanol is unique due to its specific structural features, which include a hydroxyl group attached to the benzoannulene core. This structural motif imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.